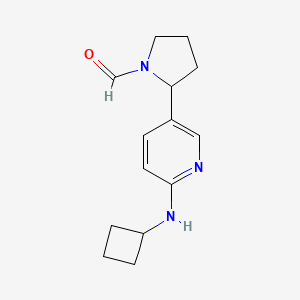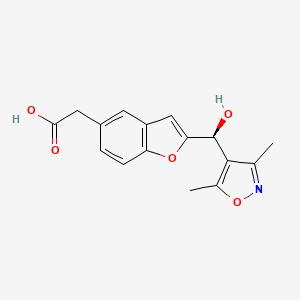![molecular formula C15H20N2O2 B11825909 (3aR,4S,5R,6R,8aR)-6-methyl-2-phenylhexahydro-1H,8H-azirino[1,2-a]pyrrolo[3,4-b]pyridine-4,5-diol](/img/structure/B11825909.png)
(3aR,4S,5R,6R,8aR)-6-methyl-2-phenylhexahydro-1H,8H-azirino[1,2-a]pyrrolo[3,4-b]pyridine-4,5-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3aR,4S,5R,6R,8aR)-6-methyl-2-phenylhexahydro-1H,8H-azirino[1,2-a]pyrrolo[3,4-b]pyridine-4,5-diol is a complex organic compound characterized by its unique hexahydro-azirino-pyrrolo-pyridine structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3aR,4S,5R,6R,8aR)-6-methyl-2-phenylhexahydro-1H,8H-azirino[1,2-a]pyrrolo[3,4-b]pyridine-4,5-diol involves multiple steps, typically starting with the formation of the aziridine ring followed by the construction of the pyrrolo-pyridine framework. Common reagents used in these reactions include alkyl halides, amines, and various catalysts to facilitate the cyclization and functionalization processes.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction systems can be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
(3aR,4S,5R,6R,8aR)-6-methyl-2-phenylhexahydro-1H,8H-azirino[1,2-a]pyrrolo[3,4-b]pyridine-4,5-diol undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to reduce specific functional groups, altering the compound’s properties.
Substitution: Commonly involves replacing one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Typical reagents include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (3aR,4S,5R,6R,8aR)-6-methyl-2-phenylhexahydro-1H,8H-azirino[1,2-a]pyrrolo[3,4-b]pyridine-4,5-diol is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
Biologically, this compound may exhibit interesting bioactivity, making it a candidate for studies in enzymatic interactions and cellular processes. Its potential as a bioactive molecule could lead to the development of new pharmaceuticals.
Medicine
In medicine, the compound’s unique structure and potential bioactivity suggest it could be explored for therapeutic applications. Research may focus on its efficacy in treating specific diseases or conditions.
Industry
Industrially, the compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds. Its versatility makes it a valuable asset in various industrial applications.
Mecanismo De Acción
The mechanism of action for (3aR,4S,5R,6R,8aR)-6-methyl-2-phenylhexahydro-1H,8H-azirino[1,2-a]pyrrolo[3,4-b]pyridine-4,5-diol involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other hexahydro-azirino-pyrrolo-pyridines and related heterocyclic structures. Examples include:
- (3aR,4S,6R,6aS)-6-((5-amino-6-chloro-2-(propylthio)pyrimidin-4-yl)amino)-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-ol
- (3aR,5R,5aS,8aS,8bR)-5-[(Dodecyloxy)methyl]-2,2-dimethyltetrahydro-3aH-bis[1,3]dioxolo[4,5-b:4’,5’-d]pyran
Uniqueness
What sets (3aR,4S,5R,6R,8aR)-6-methyl-2-phenylhexahydro-1H,8H-azirino[1,2-a]pyrrolo[3,4-b]pyridine-4,5-diol apart is its specific stereochemistry and functional groups, which confer unique chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Propiedades
Fórmula molecular |
C15H20N2O2 |
|---|---|
Peso molecular |
260.33 g/mol |
Nombre IUPAC |
(1R,4R,5R,6S,7R)-4-methyl-9-phenyl-3,9-diazatricyclo[5.3.0.01,3]decane-5,6-diol |
InChI |
InChI=1S/C15H20N2O2/c1-10-13(18)14(19)12-7-16(8-15(12)9-17(10)15)11-5-3-2-4-6-11/h2-6,10,12-14,18-19H,7-9H2,1H3/t10-,12+,13-,14+,15+,17?/m1/s1 |
Clave InChI |
KPUDEQYDFOGNMJ-YODUNPLXSA-N |
SMILES isomérico |
C[C@@H]1[C@H]([C@H]([C@@H]2CN(C[C@@]23N1C3)C4=CC=CC=C4)O)O |
SMILES canónico |
CC1C(C(C2CN(CC23N1C3)C4=CC=CC=C4)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![tert-Butyl phenyl(3,4,5,6-tetrahydro-[2,3'-bipyridin]-6'-yl)carbamate](/img/structure/B11825836.png)
![1-azido-N-[(1S)-1-{[(1S)-1-carbamoyl-4-(carbamoylamino)butyl][4-(hydroxymethyl)phenyl]carbamoyl}-2-methylpropyl]-3,6,9,12-tetraoxapentadecan-15-amide](/img/structure/B11825838.png)

![3,6-Diamino-9-{4-[(2-{2-[2-(2-azidoethoxy)ethoxy]ethoxy}ethyl)carbamoyl]-2-carboxylatophenyl}-10lambda-xanthen-10-ylium; 3,6-diamino-9-{5-[(2-{2-[2-(2-azidoethoxy)ethoxy]ethoxy}ethyl)carbamoyl]-2-carboxylatophenyl}-10lambda-xanthen-10-ylium](/img/structure/B11825850.png)







![N-[(1S)-1-{[(1S)-1-carbamoyl-4-(carbamoylamino)butyl][4-(hydroxymethyl)phenyl]carbamoyl}-2-methylpropyl]-1-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-3,6,9,12-tetraoxapentadecan-15-amide](/img/structure/B11825917.png)
![2-Benzyl-6,8-dibromo-5-methyl-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B11825920.png)
